molecular formula C10H12ClNO B1352564 2-chloro-N-(2-methylbenzyl)acetamide CAS No. 78710-36-8

2-chloro-N-(2-methylbenzyl)acetamide

Cat. No.: B1352564
CAS No.: 78710-36-8
M. Wt: 197.66 g/mol
InChI Key: CLEDDHAOOOPHJM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and 2-methylbenzyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylbenzyl)acetamide typically involves the reaction of 2-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylbenzylamine+chloroacetyl chlorideThis compound+HCl\text{2-methylbenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methylbenzylamine+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and by-products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: 2-methylbenzylamine and chloroacetic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Scientific Research Applications

2-chloro-N-(2-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylbenzyl)acetamide depends on its specific application. In general, it can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine atom and amide group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylbenzyl)acetamide
  • 2-chloro-N-(2,3-dichlorophenyl)acetamide
  • 2-chloro-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-chloro-N-(2-methylbenzyl)acetamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[(2-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDDHAOOOPHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429413
Record name 2-chloro-N-(2-methylbenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78710-36-8
Record name 2-chloro-N-(2-methylbenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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